molecular formula C12H10ClNOS2 B2933833 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone CAS No. 2176270-87-2

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone

Cat. No. B2933833
CAS RN: 2176270-87-2
M. Wt: 283.79
InChI Key: JQLOCGIFOPXHQC-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone, also known as CP-544326, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been shown to exhibit antimicrobial properties. They can inhibit the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound could potentially be explored for its efficacy against these or other microorganisms .

Analgesic and Anti-inflammatory

Some thiophene derivatives are known for their analgesic and anti-inflammatory effects. Research into this compound could reveal potential uses in pain management and inflammation control .

Antihypertensive Effects

Thiophene compounds have also been associated with antihypertensive activity. This suggests a possible application in managing high blood pressure .

Antitumor Activity

There is evidence that certain thiophene derivatives can act as anticancer agents. The compound could be investigated for its potential to inhibit cancer cell growth .

Corrosion Inhibition

Thiophene derivatives can serve as inhibitors of metal corrosion. This property could be useful in industrial applications where metal preservation is crucial .

Material Science Applications

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs). The compound might have applications in developing new materials for electronic devices .

Catalysis

Thiophenes are known to act as ligands in catalysis, potentially improving catalytic turnover in various chemical reactions .

Synthesis of Complex Molecules

Thiophene derivatives are often used as intermediates in the synthesis of more complex molecules with various biological activities. The compound could be valuable in synthetic organic chemistry for creating new drugs or materials .

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c13-11-6-8-7-14(4-3-9(8)17-11)12(15)10-2-1-5-16-10/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLOCGIFOPXHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone

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